4-(dimethylamino)-N-(2-pyridinylmethyl)benzamide
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Overview
Description
The compound “4-(dimethylamino)-N-(2-pyridinylmethyl)benzamide” is an organic compound containing a benzamide group, a dimethylamino group, and a pyridinylmethyl group . These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of the benzamide, dimethylamino, and pyridinylmethyl groups. The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as protodeboronation . This reaction involves the removal of a boron atom from the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the dimethylamino group could make the compound basic, while the benzamide group could participate in hydrogen bonding .Scientific Research Applications
Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase
This compound has been identified as a potent, selective, and orally available inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase . ATM inhibitors have demonstrated the antitumor potential when combined with DNA double-strand break-inducing agents in mouse xenograft models .
Anti-Cancer Drugs
The unique chemical structure and versatility of this class of aromatic heterocycles have great potential in the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as anti-cancer drugs .
Optoelectronic Devices
The compound’s unique optical behaviors make it a promising candidate for use in optoelectronic devices .
Sensors
The compound’s unique properties and versatility make it suitable for use in sensors .
Emitters for Confocal Microscopy and Imaging
The compound’s luminescent properties make it a potential candidate for use as emitters in confocal microscopy and imaging .
Protein Kinase Inhibitors
The planar pyrido[3,4-g]quinazoline tricyclic system, which is similar to the structure of this compound, has been found to maintain protein kinase inhibitory potency .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with metal (ii) complexes .
Mode of Action
It’s worth noting that similar compounds have been shown to act as ligands, linking two metal (ii) centers in a one-dimensional chain .
Pharmacokinetics
Similar compounds have been shown to have good preclinical pharmacokinetics and a low predicted clinical dose .
Result of Action
Similar compounds have been shown to have electrocatalytic activity in the hydrogen evolution reaction from water .
properties
IUPAC Name |
4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-18(2)14-8-6-12(7-9-14)15(19)17-11-13-5-3-4-10-16-13/h3-10H,11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMJXYWHOSPPDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354930 |
Source
|
Record name | 4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
362622-68-2 |
Source
|
Record name | 4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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